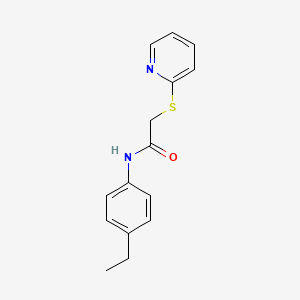

3-(5,6-dimethyl-1,3-dihydro-2H-isoindol-2-yl)-N'-(4-methylbenzylidene)benzohydrazide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzohydrazide derivatives, including compounds structurally related to 3-(5,6-dimethyl-1,3-dihydro-2H-isoindol-2-yl)-N'-(4-methylbenzylidene)benzohydrazide, are of interest in chemical research due to their diverse biological activities and potential applications in materials science. These compounds are synthesized through the condensation of hydrazides with aldehydes or ketones, yielding a wide range of benzohydrazones with varying substituents and properties (Meng et al., 2014).

Scientific Research Applications

Synthesis and Structural Characterization

Research has shown that derivatives of benzohydrazide compounds, similar to the chemical , are synthesized and characterized for their structural properties using techniques such as single crystal X-ray diffraction, NMR, and elemental analysis. For example, a study synthesized a series of benzohydrazone derivatives and characterized them using elemental analysis, NMR, and X-ray diffraction, indicating the trans configuration of the benzohydrazone molecules with respect to the C=N double bonds, stabilized by hydrogen bonds and weak π···π interactions (Meng, Li, & Ma, 2014).

Potential Biological Activities

Compounds structurally related to 3-(5,6-dimethyl-1,3-dihydro-2H-isoindol-2-yl)-N'-(4-methylbenzylidene)benzohydrazide have been evaluated for various biological activities. For instance, hydrazone compounds derived from 4-methylbenzohydrazide have been synthesized and assessed for their antibacterial activity against strains such as Staphylococcus aureus, Escherichia coli, and Klebsiella pneumoniae. The study found moderate minimum inhibitory concentration values for some compounds, with derivatives showing enhanced activity due to the presence of Br-substituent groups (Lei, Li, Fu, Guan, & Tan, 2015).

Photophysical and Photochemical Properties

Research into the photophysical and photochemical properties of benzohydrazone compounds reveals their potential application in photodynamic therapy. For example, a new zinc phthalocyanine substituted with benzenesulfonamide derivative groups containing a Schiff base was synthesized and characterized. The compound exhibited good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, indicating its potential as a Type II photosensitizer for cancer treatment in photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).

Corrosion Inhibition

Hydrazone derivatives have also been studied for their corrosion inhibition properties. A study on the improved corrosion resistance of mild steel in acidic solutions by hydrazone derivatives provided insights into the adsorption of these compounds on the metal surface, demonstrating their potential as corrosion inhibitors in industrial applications (Lgaz, Chung, Albayati, Chaouiki, Salghi, & Mohamed, 2020).

properties

IUPAC Name |

3-(5,6-dimethyl-1,3-dihydroisoindol-2-yl)-N-[(E)-(4-methylphenyl)methylideneamino]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H25N3O/c1-17-7-9-20(10-8-17)14-26-27-25(29)21-5-4-6-24(13-21)28-15-22-11-18(2)19(3)12-23(22)16-28/h4-14H,15-16H2,1-3H3,(H,27,29)/b26-14+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTSNGRVFYRBZPP-VULFUBBASA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C=NNC(=O)C2=CC(=CC=C2)N3CC4=C(C3)C=C(C(=C4)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)/C=N/NC(=O)C2=CC(=CC=C2)N3CC4=C(C3)C=C(C(=C4)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H25N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-phenyldihydro-1H,5H-pyrazolo[1,2-a][1,2,4]triazole-1,3(2H)-dione](/img/structure/B5515997.png)

![9-(3-allyl-4-methoxybenzyl)-2-ethyl-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5516017.png)

![4-{[3-(benzyloxy)-4-methoxybenzylidene]amino}-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5516019.png)

![{2-chloro-4-[(4H-1,2,4-triazol-4-ylimino)methyl]phenoxy}acetic acid](/img/structure/B5516030.png)

![(3,4-difluorophenyl)[1-(imidazo[1,2-a]pyridin-6-ylcarbonyl)piperidin-4-yl]methanone](/img/structure/B5516049.png)

![4-{[3-(2-chlorophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-ethoxyphenyl 3-nitrobenzoate](/img/structure/B5516054.png)

![5,6-dimethyl-4-{[2-(4-methyl-1-piperidinyl)-2-oxoethyl]thio}thieno[2,3-d]pyrimidine](/img/structure/B5516062.png)

![N'-(4-bromobenzylidene)-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide](/img/structure/B5516066.png)

![3-[1-(cyclobutylmethyl)-1H-imidazol-2-yl]-1-(phenoxyacetyl)piperidine](/img/structure/B5516074.png)

![N-{2-[3-(1H-imidazol-2-yl)-1-piperidinyl]-2-oxoethyl}-N-(3-methylphenyl)methanesulfonamide](/img/structure/B5516084.png)